![molecular formula C16H18N2O2 B7680905 (2-Methoxyphenyl)-(2-propan-2-yliminopyridin-1-yl)methanone](/img/structure/B7680905.png)
(2-Methoxyphenyl)-(2-propan-2-yliminopyridin-1-yl)methanone
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Overview
Description
'(2-Methoxyphenyl)-(2-propan-2-yliminopyridin-1-yl)methanone', also known as 'MPIP', is a chemical compound that has recently gained attention in the scientific community due to its potential applications in medical research. The compound is a derivative of pyridine and is commonly synthesized in laboratory settings. In
Mechanism of Action
MPIP works by inhibiting the activity of enzymes called cyclooxygenases (COX) which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response. By inhibiting the activity of COX, MPIP reduces the production of prostaglandins and thus reduces inflammation.
Biochemical and Physiological Effects:
MPIP has been shown to have a range of biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. MPIP has also been shown to reduce the production of reactive oxygen species (ROS) which can cause damage to cells and tissues.
Advantages and Limitations for Lab Experiments
MPIP has several advantages for lab experiments. The compound is stable and can be stored for long periods of time without degradation. MPIP is also soluble in a range of solvents, which makes it easy to work with in laboratory settings. However, due to the complex synthesis method of MPIP, the compound can be expensive to produce, which may limit its use in some research settings.
Future Directions
There are several future directions for research on MPIP. One area of interest is the development of new drugs that are based on the structure of MPIP. Researchers are also interested in exploring the potential applications of MPIP in the treatment of other diseases such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of MPIP and its potential side effects.
Synthesis Methods
MPIP can be synthesized through a multi-step process that involves the reaction of 2-bromo-5-methoxybenzaldehyde with 2-aminomethylpyridine followed by the addition of isopropylamine. The final product is obtained through a purification process using recrystallization techniques. The synthesis method of MPIP is complex and requires skilled chemists to perform the reaction.
Scientific Research Applications
MPIP has been found to have potential applications in medical research. The compound has been shown to have anti-inflammatory properties and can inhibit the activity of enzymes that are involved in the inflammatory response. This makes MPIP a promising candidate for the development of new drugs to treat inflammatory diseases such as arthritis and asthma.
properties
IUPAC Name |
(2-methoxyphenyl)-(2-propan-2-yliminopyridin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12(2)17-15-10-6-7-11-18(15)16(19)13-8-4-5-9-14(13)20-3/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFXWYOJDRSBKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C1C=CC=CN1C(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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